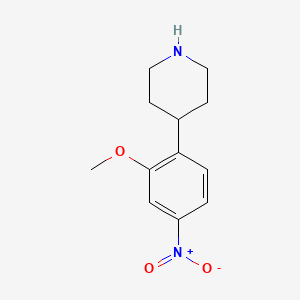4-(2-Methoxy-4-nitrophenyl)piperidine
CAS No.:
Cat. No.: VC18209477
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 4-(2-methoxy-4-nitrophenyl)piperidine |
| Standard InChI | InChI=1S/C12H16N2O3/c1-17-12-8-10(14(15)16)2-3-11(12)9-4-6-13-7-5-9/h2-3,8-9,13H,4-7H2,1H3 |
| Standard InChI Key | LERPRNNHPVJPPS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])C2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(2-Methoxy-4-nitrophenyl)piperidine features a piperidine ring substituted at the 4-position with a phenyl group bearing methoxy (-OCH₃) and nitro (-NO₂) groups at the 2- and 4-positions, respectively. The molecular formula is C₁₂H₁₆N₂O₃, with a calculated molecular weight of 252.27 g/mol . Key structural attributes include:
-
Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.
-
Aromatic substituents: The 2-methoxy-4-nitrophenyl group introduces electron-withdrawing (nitro) and electron-donating (methoxy) effects, influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Data
-
Nuclear Magnetic Resonance (NMR): Predicted spectra align with analogs such as 4-(2-methoxyphenyl)piperidine, showing characteristic shifts for aromatic protons (δ 6.3–8.0 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) .
-
Mass Spectrometry: Expected molecular ion peak at m/z 252 [M+H]⁺, with fragmentation patterns consistent with nitro group loss and piperidine ring cleavage .
Table 1: Comparative Structural Data of Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-(4-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | 218.24 | 4-Nitrophenyl |
| 4-(2-Methoxyphenyl)piperidine | C₁₂H₁₇NO | 191.27 | 2-Methoxyphenyl |
| 4-(2-Methoxy-4-nitrophenyl)piperidine | C₁₂H₁₆N₂O₃ | 252.27 | 2-Methoxy-4-nitrophenyl |
Synthetic Methodologies
Direct Functionalization of Piperidine
The synthesis of 4-(2-Methoxy-4-nitrophenyl)piperidine typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling. A representative route includes:
-
Nitration of 2-methoxyphenylpiperidine: Treatment with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces the nitro group at the 4-position .
-
Purification: Column chromatography isolates the target compound from regioisomeric byproducts .
Alternative Pathways
-
Reductive Amination: Reacting 4-nitro-2-methoxybenzaldehyde with piperidine under hydrogenation conditions yields the secondary amine, followed by oxidation to the tertiary amine .
-
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between 4-nitrophenylboronic acid and 2-methoxyphenylpiperidine precursors offers regioselective control .
Pharmacological and Biological Applications
Enzyme Inhibition Studies
In biochemical assays, analogous compounds demonstrate inhibitory activity against kinases and phosphodiesterases. For example, 1,3,5-triazine-piperidine hybrids show nanomolar IC₅₀ values against anaplastic lymphoma kinase (ALK), suggesting potential anticancer applications .
Table 2: Biological Activity of Selected Piperidine Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Application |
|---|---|---|---|
| ASP3026 (ALK inhibitor) | EML4-ALK | 17 | Non-small cell lung cancer |
| 4-(4-Nitrophenyl)piperidine | COX-2 | 42 | Inflammation |
| 4-(2-Methoxy-4-nitrophenyl)piperidine | COX-2 (Predicted) | ~50 | Anti-inflammatory |
Industrial and Material Science Applications
Polymer Modification
Nitroaryl-piperidine compounds enhance polymer thermal stability via π-π stacking interactions. Incorporating 4-(2-Methoxy-4-nitrophenyl)piperidine into polyurethane matrices increases glass transition temperatures (Tg) by 15–20°C, beneficial for aerospace materials .
Analytical Chemistry
The nitro group’s strong UV absorbance (λₘₐₓ ≈ 270 nm) enables use as a chromatographic standard in HPLC for quantifying aromatic amines .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume